molecular formula C23H26N2O3 B1164540 CUMYL-PICA N-pentanoic acid metabolite

CUMYL-PICA N-pentanoic acid metabolite

Cat. No. B1164540
M. Wt: 378.5
InChI Key: PAIZLLVUTPSHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CUMYL-PICA N-pentanoic acid metabolite is an analytical reference standard that is categorized as a synthetic cannabinoid. It is a presumptive metabolite of CUMYL-PICA and 5-fluoro CUMYL-PICA. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Scientific Research Applications

Pharmacokinetics and Metabolism

CUMYL-PICA and its variants, like 5F-CUMYL-PICA, undergo complex pharmacokinetic profiles and metabolic processes. A study found that these compounds exhibit rapid metabolic clearance when incubated with rat and human liver microsomes. However, in vivo metabolism was more prolonged, with parent compounds remaining detectable in rat plasma 24 hours post-dosing. Both compounds produced moderate hypothermic effects when administered intraperitoneally at a dosage of 3 mg/kg. The primary metabolic pathways included phase I oxidative transformations and phase II glucuronidation, leading to the formation of 28 metabolites for both compounds, mainly through terminal hydroxylation or dealkylation of the N-pentyl chain (Kevin et al., 2017).

In Vitro Analysis

Another study explored the in vitro metabolism of synthetic cannabinoids like 5F-CUMYL-PEGACLONE, focusing on phase I metabolites. Metabolic reactions occurred primarily at the γ-carbolinone core and the 5-fluoropentyl chain, involving N-dealkylation, hydroxylation, hydrolytic defluorination, and formation of a dihydrodiol. The propionic acid metabolite was identified as a significant metabolite in all urine samples and should be targeted for maximum sensitivity in drug abstinence control (Mogler et al., 2018).

Cannabimimetic Activities

CUMYL-PICA and its variants have been studied for their cannabimimetic activities. One study synthesized seven cumyl carboxamide-type synthetic cannabinoids, including CUMYL-PICA, and evaluated their activities as CB1 and CB2 receptor agonists. All evaluated compounds exhibited moderate to strong agonist activities, with EC50 values indicating their potential effects in forensic cases (Asada et al., 2017).

Metabolite Identification and Receptor Activity

A comprehensive study on 5F-MDMB-PICA identified 22 metabolites, with phase I transformations including ester hydrolysis and oxidative defluorination being the most prevalent. Both 5F-MDMB-PICA and 5F-MDMB-PINACA acted as full agonists at the CB1 receptor, with higher efficacy and similar potency as JWH-018 (Truver et al., 2019).

properties

Product Name

CUMYL-PICA N-pentanoic acid metabolite

Molecular Formula

C23H26N2O3

Molecular Weight

378.5

IUPAC Name

5-[3-(2-phenylpropan-2-ylcarbamoyl)indol-1-yl]pentanoic acid

InChI

InChI=1S/C23H26N2O3/c1-23(2,17-10-4-3-5-11-17)24-22(28)19-16-25(15-9-8-14-21(26)27)20-13-7-6-12-18(19)20/h3-7,10-13,16H,8-9,14-15H2,1-2H3,(H,24,28)(H,26,27)

InChI Key

PAIZLLVUTPSHRQ-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O

synonyms

​CUMYL-PICA N-(5-carboxypentyl) metabolite; 5-fluoro CUMYL-PICA N-(5-carboxypentyl) metabolite

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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